4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-7-2-4-8(5-3-7)11-10-9(6-18-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQNIKLCYJTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidines, which share a similar structure, are known to mimic the adenine ring of atp, allowing them to bind to the hinge region in kinase active sites. This interaction can inhibit the activity of the kinase, leading to alterations in cell cycle progression.
Biochemical Pathways
By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to cell death.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a complex organic compound classified within the pyrimidine family. Its unique structural features, including a dihydrofuro moiety fused with a pyrimidine ring and a para-substituted tolyl group, suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O3, with a molecular weight of 244.25 g/mol. The compound's structure can be represented as follows:
This compound's structural complexity may influence its interactions with biological targets, enhancing its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | MCF-7 | 15.3 | |
| This compound | TBD | TBD | TBD |
Preliminary data suggests that the compound may exhibit selective cytotoxicity against breast cancer cells. Further investigations are needed to establish its exact IC50 values and compare them with established anticancer agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and proliferation.
Case Studies
Case Study 1: In Vitro Evaluation
In a study evaluating various pyrimidine derivatives for anticancer activity against the MDA-MB-231 cell line, compounds structurally related to this compound were tested. The results indicated that modifications in the substituents significantly impacted the cytotoxicity levels. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to their counterparts with electron-donating groups.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of pyrimidine derivatives. It was found that the presence of specific functional groups influenced both the potency and selectivity of these compounds against cancer cells. The para-tolyl group in this compound may play a critical role in modulating its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The table below compares IIId with analogs differing in aromatic substituents, synthesized under similar conditions ():
Key Observations:
- Melting Points : Electron-withdrawing groups (e.g., nitro in IIIc ) elevate melting points due to enhanced dipole interactions, while hydroxyl groups (IIIe ) further increase rigidity via hydrogen bonding .
- Yields : Substituent electronic effects minimally impact yields, which remain high (72–89%), suggesting robust synthetic routes .
- Spectral Consistency: Core carbons (C5, C7a, C2) show minor shifts (±1 ppm), confirming structural integrity despite substituent variations .
Comparison with Heterocyclic Analogs
Furopyrimidine vs. Thiazolopyrimidine Derivatives
describes thiazolo[3,2-a]pyrimidine-diones (e.g., 9b , 9c ) with thiophene and methoxy substituents. These exhibit:
- Lower melting points (110–122°C vs. 200–291°C for furopyrimidines).
- Higher molecular weights (e.g., 9b : ~400 g/mol vs. 244 g/mol for IIId ) due to sulfur incorporation.
- Reduced yields (73–85%) compared to furopyrimidines, possibly due to steric hindrance from thiazole rings .
Chromeno-pyrimidine-diones ()
Compounds like M13 and M14 feature a chromeno[4,3-d]pyrimidine core. Key differences include:
Therapeutic Potential and Patent Landscape
Q & A
Q. What are the established synthetic routes for 4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione, and what catalysts are commonly employed?
Methodological Answer: Multi-component condensation reactions are widely used, involving precursors like substituted aldehydes, urea, and dihydrofuran derivatives. Silica-supported acid catalysts (e.g., sulfonic acid-functionalized silica) are critical for facilitating cyclocondensation and improving yields under solvent-free or mild conditions . Reaction parameters (temperature, molar ratios) should be optimized via Design of Experiments (DoE) to minimize trial-and-error approaches .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT) is mandatory for verifying the fused furopyrimidine ring system. X-ray diffraction (XRD) is recommended to resolve stereochemical ambiguities, as seen in studies of structurally analogous pyrimidine-diones . High-resolution mass spectrometry (HRMS) and FT-IR should complement structural validation.
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor purity (>95% threshold). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS. Thermogravimetric Analysis (TGA) can assess thermal stability .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis conditions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) coupled with reaction path search algorithms (e.g., GRRM) enable identification of transition states and intermediates. Machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) can narrow optimal conditions, reducing experimental iterations by >50% .
Q. How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer: Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial studies) and control for solvent effects (DMSO vs. aqueous buffers). Employ metabolomics or transcriptomics to identify off-target interactions. Bayesian meta-analysis of published data can quantify variability sources (e.g., cell line sensitivity) .
Q. What advanced reactor designs or separation technologies enhance scalability of the synthesis?
Methodological Answer: Continuous-flow reactors with immobilized catalysts improve heat/mass transfer and reduce byproducts. Membrane separation (e.g., nanofiltration) is preferable for isolating polar intermediates. Process simulation tools (Aspen Plus, COMSOL) should model kinetics and thermodynamics to avoid bottlenecks .
Q. How can researchers leverage structure-activity relationship (SAR) studies to modify the compound for targeted bioactivity?
Methodological Answer: Introduce substituents at the p-Tolyl or dihydrofuran moieties and evaluate effects via molecular docking (e.g., against bacterial dihydrofolate reductase). Free-Wilson or Hansch analysis can quantify substituent contributions to activity. Prioritize derivatives with ClogP <3 for improved bioavailability .
Data Contradiction and Validation
Q. What statistical frameworks are recommended for reconciling inconsistent yield data in synthetic protocols?
Methodological Answer: Apply Analysis of Variance (ANOVA) to isolate factors causing variability (e.g., catalyst loading, reaction time). Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies non-linear interactions. Replicate experiments under controlled humidity/temperature to mitigate environmental noise .
Q. How should researchers validate computational predictions of reaction mechanisms experimentally?
Methodological Answer: Use isotopic labeling (e.g., 13C-urea) to track reaction pathways via NMR. In-situ FT-IR or Raman spectroscopy monitors intermediate formation. Compare computed activation energies with experimental Arrhenius plots for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
